

Octyl Glucose Neopentyl Glycol (OGNG): A Technical Guide for Researchers

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Compound of Interest		
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This technical guide provides an in-depth overview of **Octyl Glucose Neopentyl Glycol** (OGNG), a non-ionic detergent increasingly utilized in the fields of biochemistry and structural biology. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, and experimental applications of OGNG, with a focus on its role in the stabilization and crystallization of membrane proteins.

Introduction

Octyl Glucose Neopentyl Glycol (OGNG) is a novel amphiphile belonging to the neopentyl glycol class of detergents. Structurally, it features a central quaternary carbon atom derived from neopentyl glycol, linked to two hydrophilic glucose headgroups and two hydrophobic octyl chains.[1][2] This unique architecture confers advantageous properties for the study of integral membrane proteins (IMPs), which are notoriously challenging to extract and stabilize outside of their native lipid bilayer environment. OGNG offers an alternative to traditional detergents like n-octyl-β-D-glucoside (OG), often demonstrating improved protein stability and a higher likelihood of successful crystallization.[1]

Physicochemical Properties of OGNG

The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. OGNG has been designed to offer a balance of hydrophobicity to



solubilize membrane proteins and hydrophilicity to maintain solubility in aqueous solutions. A summary of its key properties is presented in Table 1.

Property	Value	Reference(s)
Synonyms	2,2-dihexylpropane-1,3-bis-β- D-glucopyranoside, OGNG, MNG - OG	[3]
Molecular Formula	C27H52O12	[3]
Molecular Weight	568.69 g/mol	[3]
CAS Number	1257853-32-9	[3]
Appearance	White to off-white solid powder	
Critical Micelle Concentration (CMC)	~1.02 mM (0.058% w/v) in H ₂ O	[1][2][4]
Purity (by HPLC)	≥98%	[1][4]
Solubility in Water (20°C)	≥20% (w/v)	[1][4]
pH (1% solution in water)	5-8	[4]
Conductance (10% solution in water)	< 100 μS	[4]
Absorbance (1% solution in water)	260 nm: ≤ 0.15280 nm: ≤ 0.12340 nm: ≤ 0.1	[4]

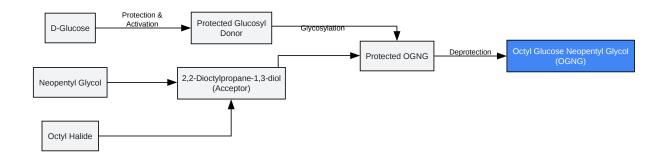
Synthesis of Octyl Glucose Neopentyl Glycol

The synthesis of OGNG is based on the principles of glycosylation, where a carbohydrate moiety is attached to a hydrophobic aglycone. While a detailed, step-by-step protocol for the industrial synthesis of OGNG is not publicly available, the general synthetic strategy for the broader class of glucose-neopentyl glycol (GNG) detergents has been described and involves a key glycosylation step. A plausible synthetic pathway is outlined below.



A key precursor is a benzylated glucopyranosyl trichloroacetimidate, which serves as the glucose donor. The neopentyl glycol core, substituted with octyl chains, acts as the acceptor. The synthesis likely proceeds through the following conceptual stages:

- Preparation of the Glycosyl Donor: Protection of the hydroxyl groups of D-glucose, followed by activation of the anomeric carbon to form a reactive species like a trichloroacetimidate.
- Preparation of the Aglycone Acceptor: Synthesis of 2,2-dioctylpropane-1,3-diol from neopentyl glycol and an octyl halide.
- Glycosylation Reaction: The protected glucosyl donor is reacted with the dioctyl-neopentyl glycol acceptor in the presence of a Lewis acid catalyst to form the glycosidic bonds.
- Deprotection: Removal of the protecting groups from the glucose moieties to yield the final OGNG product.



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Conceptual Synthesis Pathway for OGNG.

Experimental Protocols and Applications

The primary application of OGNG is in the solubilization, stabilization, and crystallization of membrane proteins. Its efficacy has been demonstrated in improving the crystal quality of membrane proteins such as Thermotoga maritima pyrophosphatase (TmPPase).[3]



General Protocol for Membrane Protein Solubilization and Stabilization

The following is a generalized protocol for the use of OGNG in membrane protein studies. Optimal conditions, including detergent concentration and incubation times, should be determined empirically for each specific protein.

Materials:

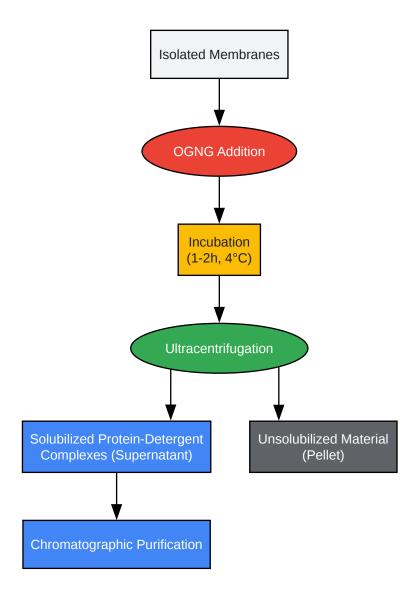
- Cell paste or purified membranes containing the target protein
- Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
- Solubilization Buffer (Lysis/Wash Buffer containing a specified concentration of OGNG)
- OGNG stock solution (e.g., 10% w/v in water)
- Ultracentrifuge

Procedure:

- Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation techniques.
- Detergent Screening (Optional but Recommended): To determine the optimal OGNG concentration, perform small-scale solubilization trials with varying concentrations of OGNG (e.g., 0.5% - 2.0% w/v).
- Solubilization: Resuspend the membrane pellet in Solubilization Buffer. A common starting point is a protein-to-detergent ratio of 1:10 (w/w). Incubate the suspension with gentle agitation for 1-2 hours at 4°C.
- Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
- Purification: The supernatant, containing the solubilized protein-detergent complexes, can then be subjected to standard chromatographic purification techniques (e.g., affinity, ion-



exchange, size-exclusion chromatography). It is crucial to include a low concentration of OGNG (typically at or slightly above its CMC) in all purification buffers to maintain protein stability.



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Experimental Workflow for Membrane Protein Solubilization with OGNG.

Application in Protein Crystallization

OGNG's ability to form small, stable protein-detergent complexes can be advantageous for protein crystallization. The general principle involves replacing the detergent used for purification with OGNG prior to setting up crystallization trials.



General Considerations:

- Detergent Exchange: During the final purification step (e.g., size-exclusion chromatography),
 the column can be pre-equilibrated with a buffer containing OGNG to exchange the initial solubilizing detergent.
- Concentration: The purified protein-OGNG complex should be concentrated to a level suitable for crystallization (typically 5-20 mg/mL).
- Crystallization Screening: High-throughput screening using commercial or custom-made crystallization screens is recommended. The presence of OGNG in the protein solution may influence the optimal crystallization conditions.

Mechanism of Action: Micelle Formation and Protein Stabilization

Like other detergents, OGNG functions by forming micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic octyl chains of OGNG aggregate to form the core of the micelle, while the hydrophilic glucose headgroups are exposed to the aqueous environment.

When introduced to a membrane preparation, OGNG micelles partition into the lipid bilayer, disrupting it and encapsulating the integral membrane proteins. The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic core of the OGNG micelle, thus maintaining the protein's native conformation and preventing aggregation.

Simplified Representation of an OGNG Micelle Stabilizing a Membrane Protein.

Conclusion

Octyl Glucose Neopentyl Glycol represents a significant advancement in the toolkit for membrane protein research. Its unique chemical structure provides enhanced stability to a variety of membrane proteins, facilitating their purification and increasing the likelihood of successful crystallization. This technical guide provides a foundational understanding of OGNG's properties and applications, empowering researchers to leverage this promising detergent in their structural and functional studies of membrane proteins.



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